molecular formula C17H24N2O2 B4427442 1-(3-methylphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide

1-(3-methylphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B4427442
M. Wt: 288.4 g/mol
InChI Key: UXXUAEFBUMPZCG-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide is a compound belonging to the pyrrolidine family. Pyrrolidines are a class of organic compounds characterized by a five-membered nitrogen-containing ring. This particular compound features a 3-methylphenyl group, a pentan-2-yl substituent, and a carboxamide group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

The synthesis of 1-(3-methylphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide can be achieved through several synthetic routes One common method involves the reaction of 3-methylbenzaldehyde with pentan-2-amine to form an imine intermediate This intermediate is then subjected to cyclization with a suitable reagent, such as acetic anhydride, to form the pyrrolidine ring

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

1-(3-methylphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include alkyl halides and nucleophilic bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-methylphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and other biological processes.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.

    Industry: It finds applications in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-methylphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives, such as:

  • 1-benzyl-2-methylpyrrolidin-2-yl)methanol
  • 1-benzyl-3-methylpyrrolidin-3-yl)methanamine
  • 1-benzyl-4-methylpyrrolidin-3-yl)methanamine

These compounds share the pyrrolidine core structure but differ in their substituents, leading to variations in their chemical properties and applications

Properties

IUPAC Name

1-(3-methylphenyl)-5-oxo-N-pentan-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-4-6-13(3)18-17(21)14-10-16(20)19(11-14)15-8-5-7-12(2)9-15/h5,7-9,13-14H,4,6,10-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXUAEFBUMPZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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